(4-Bromo-2-methylphenyl)hydrazine
Overview
Description
(4-Bromo-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a hydrazine functional group.
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones .
Mode of Action
(4-Bromo-2-methylphenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile and reacts with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones from the reaction of hydrazines with aldehydes and ketones is a known biochemical process .
Result of Action
The formation of hydrazones could potentially alter the function of the target molecules, leading to changes in cellular processes .
Action Environment
The compound is stored at temperatures between 0-5°c , suggesting that it may be sensitive to temperature.
Biochemical Analysis
Biochemical Properties
(4-Bromo-2-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays and research applications . The compound is known to interact with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives. Additionally, this compound can interact with proteins and other biomolecules through nucleophilic addition reactions, forming covalent bonds with carbonyl groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways by modifying the activity of signaling proteins, thereby impacting gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of hydrazone derivatives with carbonyl-containing biomolecules, which can inhibit or activate enzyme activity . The compound can also bind to specific proteins, altering their conformation and function. This binding can lead to changes in gene expression by affecting transcription factors and other regulatory proteins . Additionally, this compound can act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider in experimental designs and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as hydrazine oxidase, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The interactions of this compound with metabolic enzymes can also affect the balance of metabolic reactions and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Bromo-2-methylphenyl)hydrazine typically involves the diazotization of 4-bromo-2-methylaniline followed by reduction. The process can be summarized as follows:
Diazotization Reaction: 4-bromo-2-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Reduction Reaction: The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite (Na2S2O5) under controlled conditions (temperature range: 10°C to 35°C, pH: 7) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Raw Material Preparation: Sourcing high-purity 4-bromo-2-methylaniline.
Diazotization and Reduction: Conducting the diazotization and reduction reactions in large reactors with precise control over temperature and pH.
Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Substitution Products: Various substituted phenylhydrazines.
Scientific Research Applications
(4-Bromo-2-methylphenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Phenylhydrazine: Lacks the bromine and methyl substituents, making it less reactive in certain contexts.
4-Bromo-phenylhydrazine: Similar structure but without the methyl group, leading to different reactivity and applications.
2-Methylphenylhydrazine:
Uniqueness: (4-Bromo-2-methylphenyl)hydrazine is unique due to the combined presence of the bromine atom and methyl group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBVNWEWUHQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395521 | |
Record name | (4-bromo-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-25-8 | |
Record name | (4-bromo-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2-methylphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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